molecular formula C23H36N2O2 B1204773 N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide CAS No. 92472-70-3

N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide

Cat. No.: B1204773
CAS No.: 92472-70-3
M. Wt: 372.5 g/mol
InChI Key: JJUQMZALXVFLHF-NUSLZGIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves multiple steps, starting from basic steroidal structures. The process typically includes oxidation, ammoniation, dehydration, and dehydrogenation reactions. For instance, one method describes the synthesis from 4-androstene-3,17-dione through a series of reactions, including oxidation and ammoniation, to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets, such as ion channels and receptors. By binding to these targets, the compound can inhibit their function, leading to various biological effects. This inhibition can affect cellular signaling pathways and modulate physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is unique due to its specific structural modifications, which confer distinct biological activities and make it a valuable tool in scientific research. Its ability to inhibit ion channels and receptor-ligand interactions sets it apart from other similar compounds .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-5-25(6-2)21(27)18-9-8-16-15-7-10-19-23(4,14-12-20(26)24-19)17(15)11-13-22(16,18)3/h12,14-19H,5-11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,19+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUQMZALXVFLHF-NUSLZGIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919153
Record name N,N-Diethyl-2-hydroxy-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-4aH-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92472-70-3
Record name N,N-Diethyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092472703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2-hydroxy-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-4aH-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.